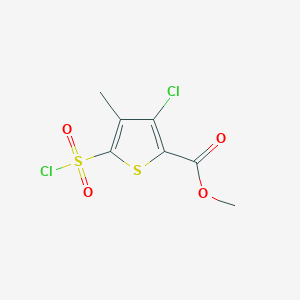
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate
Übersicht
Beschreibung
“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a chemical compound with the CAS Number: 1340043-46-0 . It has a molecular weight of 283.13 . It is usually in the form of a powder .
Physical And Chemical Properties Analysis
“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a powder . It has a molecular weight of 283.13 . The compound is typically stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Recovery and Recycling of Acetic Acid
Methyl 3-chlorosulfonyl-thiophene-2-carboxylate is utilized in the production of pharmaceuticals and herbicides, involving acetic acid as a solvent. The recovery of acetic acid from the effluent, which contains many components, presents a challenge. It has been found that acetic acid cannot be separated effectively by azeotropic distillation but can be recovered byextraction. This recovery process allows for the reuse of acetic acid, enhancing sustainability and cost-efficiency in industrial applications (Wang Tian-gui, 2006).
Synthesis Applications
The compound plays a crucial role in synthetic chemistry, serving as a building block for various chemical transformations. For instance, it has been used in the direct conversion of an ortho-Allylphenol into Chlorosulfonyl-3-methyl-1,2-benzoxathiin 2,2-Dioxide, showcasing its utility in synthesizing complex molecular structures which could have applications in material science and as intermediates for further pharmaceutical development (A. M. Qaisi, M. El-Abadelah, W. Voelter, 2004).
Dyeing Polyester Fibers
In the realm of materials science, particularly in textile engineering, derivatives of this compound, such as Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate, have been synthesized and applied as monoazo disperse dyes for dyeing polyester fabrics. These dyes offer a range of colors with excellent fastness properties, illustrating the compound's application in developing new materials and enhancing the quality of textile products (O. Iyun et al., 2015).
Novel Synthetic Routes
Research has also explored novel synthetic routes utilizing this compound, such as the simplest synthesis of 5,5-disubstituted and spiranic methyl 4-amino-2,2-dioxo-2,5-dihydro-1,2λ6-oxathiole-3-carboxylates. This demonstrates the versatility and efficiency of using Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate in creating complex organic molecules, which may have implications in drug development and the synthesis of biologically active compounds (Alexey V. Dobrydnev et al., 2018).
Safety And Hazards
The safety information for “Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate” indicates that it is dangerous . The hazard statements include H314 and H335 . The precautionary statements include P260, P261, P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P363, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
methyl 3-chloro-5-chlorosulfonyl-4-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O4S2/c1-3-4(8)5(6(10)13-2)14-7(3)15(9,11)12/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBROQXTHVRJEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1Cl)C(=O)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-chloro-5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 2-[(3-aminocyclobutyl)(cyclopropylmethyl)amino]acetate](/img/structure/B1446959.png)




![7-(Bromomethyl)-6-oxaspiro[3.4]octan-5-one](/img/structure/B1446969.png)





